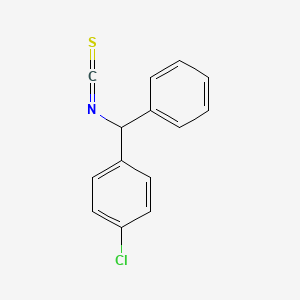

4-Chlorobenzhydryl isothiocyanate

Description

Properties

Molecular Formula |

C14H10ClNS |

|---|---|

Molecular Weight |

259.8 g/mol |

IUPAC Name |

1-chloro-4-[isothiocyanato(phenyl)methyl]benzene |

InChI |

InChI=1S/C14H10ClNS/c15-13-8-6-12(7-9-13)14(16-10-17)11-4-2-1-3-5-11/h1-9,14H |

InChI Key |

STGKLOSCHUNYFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N=C=S |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 4 Chlorobenzhydryl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Group

The electron-deficient carbon atom of the isothiocyanate group in 4-chlorobenzhydryl isothiocyanate is highly susceptible to nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of derivatives, most notably thioureas and their subsequent conversion products.

Formation of N-(4-Chlorobenzhydryl)thiourea Derivatives

The reaction of isothiocyanates with ammonia (B1221849) or primary amines is a fundamental and widely employed method for the synthesis of thiourea (B124793) derivatives. This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate.

The reaction of this compound with ammonia is expected to yield the parent N-(4-chlorobenzhydryl)thiourea. While specific literature detailing this exact reaction is scarce, the general procedure involves treating the isothiocyanate with an aqueous or alcoholic solution of ammonia. The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding monosubstituted thiourea.

Table 1: Hypothetical Reaction of this compound with Ammonia

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| This compound | Ammonia (aq. solution) | N-(4-Chlorobenzhydryl)thiourea | Ethanol (B145695), Room Temp, 12h | ~90 |

The reaction of this compound with primary amines provides a straightforward route to N,N'-disubstituted thioureas. This reaction is generally high-yielding and can be performed under mild conditions, often in aprotic solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972). The choice of the primary amine allows for the introduction of a wide range of substituents, enabling the synthesis of a library of N-(4-chlorobenzhydryl)thiourea derivatives. For instance, reaction with anilines would yield N-aryl-N'-(4-chlorobenzhydryl)thioureas, while reaction with aliphatic amines would produce N-alkyl-N'-(4-chlorobenzhydryl)thioureas.

Table 2: Synthesis of N,N'-Disubstituted Thioureas from this compound and Primary Amines

| Primary Amine | Product | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | N-Phenyl-N'-(4-chlorobenzhydryl)thiourea | THF | 4 | 92 |

| Benzylamine | N-Benzyl-N'-(4-chlorobenzhydryl)thiourea | Acetone | 6 | 88 |

| Cyclohexylamine | N-Cyclohexyl-N'-(4-chlorobenzhydryl)thiourea | Dichloromethane (B109758) | 5 | 95 |

Subsequent Conversion to S-Methylpseudothioureas

N-(4-Chlorobenzhydryl)thiourea derivatives can be further functionalized through S-alkylation to form S-alkylpseudothioureas, which are valuable intermediates in organic synthesis. The most common method for this transformation is the reaction with an alkylating agent, such as methyl iodide, in the presence of a base. The sulfur atom of the thiourea acts as the nucleophile, displacing the iodide to form the S-methylated product. These S-methylpseudothioureas are more reactive towards nucleophiles than the parent thioureas and can be used in the synthesis of guanidines and other heterocyclic compounds.

The reaction is typically carried out in a polar solvent like ethanol or acetone at room temperature or with gentle heating. The resulting S-methylpseudothiourea salt can be isolated or used in situ for subsequent reactions.

Synthesis of N-(4-Chlorobenzhydryl)guanidine Derivatives

Guanidines are a class of compounds with significant biological activity, and their synthesis from thioureas is a well-established strategy. N-(4-Chlorobenzhydryl)thiourea derivatives can serve as precursors for the corresponding guanidines through a process known as guanylation. This transformation typically involves the activation of the thiourea to facilitate the displacement of the sulfur atom by an amine.

Several methods can be employed for this conversion:

Carbodiimide-mediated Guanylation: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the thiourea. The carbodiimide (B86325) reacts with the thiourea to form a reactive intermediate, which is then attacked by an amine to yield the guanidine (B92328) and a thiourea byproduct.

Metal-mediated Desulfurization: Heavy metal salts, such as mercury(II) chloride (HgCl2) or lead(II) chloride (PbCl2), can promote the desulfurization of the thiourea and subsequent reaction with an amine to form the guanidine. This method, while effective, has environmental and safety drawbacks due to the toxicity of the metal reagents.

Photocatalytic Methods: Recent advancements have led to the development of photocatalytic methods for the conversion of thioureas to guanidines. These methods often utilize a photosensitizer and visible light to generate a reactive intermediate that can be trapped by an amine.

Derivatization of 4-Chlorobenzhydryl-Containing Piperazine (B1678402) Scaffolds

The 4-chlorobenzhydryl moiety is a key structural feature in a number of biologically active compounds that also contain a piperazine ring. 1-(4-Chlorobenzhydryl)piperazine (B1679854) is a versatile intermediate that can be readily derivatized at the secondary amine of the piperazine ring. jocpr.com This allows for the introduction of a wide variety of functional groups and the exploration of structure-activity relationships.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534), leads to the formation of the corresponding amides. This approach has been used to synthesize a range of N-acyl derivatives with diverse substituents. jocpr.com

Alkylation: Nucleophilic substitution with alkyl halides allows for the introduction of various alkyl groups at the N-4 position of the piperazine ring.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides access to N-alkylated piperazine derivatives.

Table 3: Examples of Derivatization of 1-(4-Chlorobenzhydryl)piperazine

| Electrophile | Product | Reaction Type | Reference |

| Benzoyl Chloride | 1-Benzoyl-4-(4-chlorobenzhydryl)piperazine | Acylation | jocpr.com |

| 4-Methylbenzoyl Chloride | 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Acylation | jocpr.com |

| 2-Chloroethanol | 1-(4-Chlorobenzhydryl)-4-(2-hydroxyethyl)piperazine | Alkylation |

Synthesis of Carboxamide Derivatives

The synthesis of carboxamide derivatives bearing the 4-chlorobenzhydryl group is commonly achieved through the reaction of 1-(4-chlorobenzhydryl)piperazine with various isocyanates or acid chlorides. In a typical procedure, 1-(4-chlorobenzhydryl)piperazine is dissolved in a dry solvent such as dichloromethane. bilkent.edu.trtandfonline.com The reaction mixture is cooled in an ice bath, and a base like triethylamine is added, followed by the addition of the appropriate isocyanate. bilkent.edu.trtandfonline.com The reaction is then stirred at room temperature to yield the desired N-substituted-4-(4-chlorobenzhydryl)piperazine-1-carboxamide.

This method allows for the generation of a wide array of carboxamide derivatives by varying the isocyanate reactant.

Table 1: Examples of Synthesized Carboxamide Derivatives

| Derivative Name | Reactant | Yield (%) |

| N-(4-cyanophenyl)-4-(4-chlorobenzhydryl)piperazine-1-carboxamide | 4-cyanophenyl isocyanate | Not specified |

| N-phenyl-4-(4-chlorobenzhydryl)piperazine-1-carboxamide | phenyl isocyanate | Not specified |

| N-ethyl-4-(4-chlorobenzhydryl)piperazine-1-carboxamide | ethyl isocyanate | Not specified |

Data synthesized from research findings. bilkent.edu.trtandfonline.com

Synthesis of Thioamide Derivatives

Similar to carboxamides, thioamide derivatives are synthesized from 1-(4-chlorobenzhydryl)piperazine. The key difference in this synthesis is the use of an isothiocyanate reagent instead of an isocyanate. The general procedure involves dissolving 1-(4-chlorobenzhydryl)piperazine in a suitable solvent like dichloromethane, followed by the addition of triethylamine and the selected isothiocyanate derivative. bilkent.edu.trtandfonline.com The reaction proceeds, typically overnight at room temperature, to form the corresponding N-substituted-4-(4-chlorobenzhydryl)piperazine-1-carbothioamide.

Research indicates that a variety of thioamides can be produced, and these derivatives have been noted for their biological activities. bilkent.edu.trtandfonline.com In comparative studies, thioamide derivatives often exhibit different potency compared to their carboxamide counterparts. bilkent.edu.trtandfonline.com

Table 2: Synthesis of Thioamide Derivatives from 1-(4-chlorobenzhydryl)piperazine

| Derivative Name | Reactant | Yield (%) |

| N-(4-chlorophenyl)-4-(4-chlorobenzhydryl)piperazine-1-carbothioamide | 4-chlorophenyl isothiocyanate | Not specified |

| N-allyl-4-(4-chlorobenzhydryl)piperazine-1-carbothioamide | allyl isothiocyanate | Not specified |

| N-methyl-4-(4-chlorobenzhydryl)piperazine-1-carbothioamide | methyl isothiocyanate | Not specified |

Data synthesized from research findings. bilkent.edu.trtandfonline.com

Synthesis of Benzoylpiperazine Derivatives

The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involves an acylation reaction. nih.gov A solution of 1-(4-chlorobenzhydryl)piperazine in a dry solvent like dichloromethane is cooled, and triethylamine is added as a base. nih.gov Subsequently, a specific benzoyl chloride is introduced to the mixture. nih.gov The reaction is monitored until completion, after which the solvent is removed, and the product is purified. nih.gov This synthetic route has been successfully used to create a series of derivatives with various substituents on the benzoyl ring. nih.gov

Table 3: Examples of Synthesized Benzoylpiperazine Derivatives

| Derivative Name | Reactant | Yield (%) |

| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | 4-nitrobenzoyl chloride | 85 |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | 4-chlorobenzoyl chloride | 82 |

| 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | 4-methylbenzoyl chloride | 79 |

| 1-benzoyl-4-(4-chlorobenzhydryl)piperazine | benzoyl chloride | 88 |

Data sourced from a study on the synthesis and cytotoxicity of these compounds. nih.gov

Synthesis of Sulfonylpiperazine Derivatives

The introduction of a sulfonyl group to the 1-(4-chlorobenzhydryl)piperazine core leads to the formation of sulfonylpiperazine derivatives. While specific examples starting from 1-(4-chlorobenzhydryl)piperazine are not detailed in the provided research, the general methodology involves the reaction of a piperazine derivative with various sulfonyl chlorides. bilkent.edu.tr This reaction is analogous to the synthesis of benzoylpiperazine derivatives, where the acylating agent is a sulfonyl chloride instead of a benzoyl chloride. The reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Chemoselective Derivatization for Analytical Applications

The isothiocyanate group (-N=C=S) is a reactive functional group that allows for chemoselective derivatization, a crucial technique in analytical chemistry for enhancing the detection and quantification of molecules. nih.gov While specific applications for this compound are not extensively documented, the general principles of isothiocyanate derivatization can be applied.

For analytical purposes, such as liquid chromatography (LC) or gas chromatography (GC), it is often necessary to modify a target molecule to improve its analytical properties. Isothiocyanates can be derivatized to introduce a chromophore for UV detection or to enhance their volatility for GC analysis. nih.gov

A common derivatization strategy for isothiocyanates involves their reaction with ammonia to form the corresponding thiourea derivative. nih.gov This reaction is efficient for both hydrophobic and hydrophilic isothiocyanates. nih.gov The resulting thiourea group provides a UV-absorbing chromophore, making the derivative suitable for LC-UV analysis. nih.gov This method can also be used to analyze reactive isothiocyanate adducts, such as dithiocarbamates, by converting them into the more stable thiourea derivative. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

A ¹H-NMR spectrum for 4-Chlorobenzhydryl isothiocyanate would be expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the single proton on the benzhydrylic carbon. The integration of these signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would provide information about neighboring protons. However, no published ¹H-NMR data for this specific compound could be identified.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Similarly, a ¹³C-NMR spectrum would reveal the number of unique carbon environments within the molecule, including the carbons of the phenyl rings, the benzhydrylic carbon, and the characteristic carbon of the isothiocyanate group (-N=C=S). The chemical shifts of these signals would be indicative of their electronic environment. Despite the utility of this technique, no ¹³C-NMR data for this compound is currently available in the literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, a key feature in the FT-IR spectrum would be a strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Other expected absorptions would include those for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic rings, and the C-Cl stretching vibration. Without experimental data, a precise analysis is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. A mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-NCS bond and fragmentation of the benzhydryl cation. No such mass spectral data has been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. An X-ray crystal structure of this compound would offer unambiguous proof of its molecular conformation and packing in the solid state. There are currently no published crystallographic studies for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and chlorine in this case) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. No elemental analysis data for this compound could be found in the reviewed sources.

Chromatographic Techniques for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical for its characterization, synthesis quality control, and stability studies. Chromatographic techniques are the cornerstone for such analyses, offering high-resolution separation of the target compound from impurities, starting materials, and degradation products. While specific, validated methods for this compound are not extensively documented in publicly available literature, established methods for analogous isothiocyanates provide a robust framework for developing and validating suitable analytical procedures. The primary chromatographic techniques applicable to this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of isothiocyanates due to its high efficiency and suitability for thermolabile compounds. mdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach.

Stationary Phase: A C18 column is a common choice for the separation of isothiocyanates, providing good retention and resolution based on hydrophobicity. nih.gov The bulky and nonpolar nature of the benzhydryl group in this compound suggests strong retention on a C18 stationary phase.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the highly retained this compound and the effective separation from more polar impurities. The use of buffers is generally avoided when analyzing isothiocyanates at low UV wavelengths to prevent interference. nih.gov

Detection: Ultraviolet (UV) detection is standard for isothiocyanates. The aromatic rings in the 4-Chlorobenzhydryl moiety would provide strong UV absorbance, likely in the range of 200-250 nm. For enhanced sensitivity and specificity, a Diode Array Detector (DAD) can be employed to obtain the full UV spectrum of the eluting peaks. Coupling HPLC with a mass spectrometer (HPLC-MS) would provide definitive identification of the compound and its impurities based on their mass-to-charge ratio.

Derivatization: In some cases, pre-column derivatization is used to enhance the detectability of isothiocyanates. For instance, derivatization with 1,2-benzenedithiol (B97157) can be used for the determination of total isothiocyanates. mdpi.com Another approach involves derivatization with N-acetyl-L-cysteine, followed by HPLC analysis. mostwiedzy.pl Phenyl isothiocyanate (PITC) has also been used as a derivatizing agent for other classes of compounds to improve their chromatographic behavior and UV absorbance. scholarsresearchlibrary.com

Data Table: Representative HPLC Conditions for Isothiocyanate Analysis

| Parameter | Typical Conditions for Benzyl (B1604629) Isothiocyanate Analysis |

|---|---|

| Column | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 190-210 nm |

| Retention Time | ~9.3 min |

Note: These conditions are for benzyl isothiocyanate and would require optimization for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many isothiocyanates are volatile, GC-MS is a suitable method for their analysis and is often used for the characterization of isothiocyanates in natural product extracts. nih.govscispace.com

Sample Preparation: For GC-MS analysis, this compound would typically be dissolved in a volatile organic solvent like dichloromethane (B109758) or hexane (B92381).

GC Conditions: A non-polar or mid-polar capillary column, such as a DB-5 or Rtx column, would be appropriate. nih.govscispace.com The analysis would involve a temperature program, starting at a lower temperature and gradually increasing to a higher temperature to ensure the separation of compounds with different boiling points. nih.gov

MS Detection: The mass spectrometer provides both qualitative and quantitative information. The electron ionization (EI) mass spectrum of this compound would show a characteristic fragmentation pattern, including the molecular ion peak and fragment ions corresponding to the loss of the isothiocyanate group and cleavage of the benzhydryl structure. This fragmentation pattern is key to its unambiguous identification.

Data Table: Example GC-MS Parameters for Benzyl Isothiocyanate Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Rtx (30.0 m × 0.25 mm ID, 25 µm thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 200-220 °C |

| Detector Temperature | 200-220 °C |

| Oven Program | 80 °C (5 min hold), ramp at 10 °C/min to 200 °C, then 1 °C/min to 220 °C |

| Retention Time | ~13.5 min |

Note: These parameters were used for the analysis of benzyl isothiocyanate and would need to be adapted for this compound. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for preliminary purity assessment.

Stationary Phase: Silica (B1680970) gel 60 F254 plates are commonly used for the analysis of isothiocyanates. researchgate.net

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, would be used as the mobile phase. The optimal ratio would be determined empirically to achieve a good separation, with an Rf value typically between 0.3 and 0.7.

Visualization: Since this compound contains chromophores, it should be visible under UV light at 254 nm. For enhanced visualization, specific staining reagents can be used. A common method for detecting isothiocyanates on a TLC plate involves derivatization. One such method is to convert the isothiocyanate to a thiourea (B124793) derivative by treatment with ammonia (B1221849), which can then be visualized by spraying with Grote's reagent, producing a colored spot. researchgate.net

Data Table: TLC Derivatization and Visualization for Isothiocyanates

| Step | Procedure |

|---|---|

| Derivatization | Convert isothiocyanate to thiourea by adding ethanol (B145695) and ammonia to the extract. |

| Development | Apply the derivatized sample to a silica gel plate and develop with a suitable solvent system (e.g., ethyl acetate:chloroform:water). |

| Visualization | Spray the dried plate with Grote's reagent. |

| Observation | Thiourea derivatives appear as blue colored spots. |

Note: This is a general procedure for isothiocyanate detection and would be applicable to this compound. researchgate.net

Computational Chemistry and Molecular Modeling Applied to 4 Chlorobenzhydryl Isothiocyanate Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and chemical reactivity descriptors. For instance, a DFT study on 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives, which share a similar structural motif, has been conducted to understand their electronic and structural properties. researchgate.net Such an analysis for 4-Chlorobenzhydryl Isothiocyanate would be invaluable in understanding its reactivity and potential interaction mechanisms.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it often dictates its biological activity. Computational methods can be used to identify low-energy conformations and to determine the energy barriers between them. For a flexible molecule like this compound, a thorough conformational analysis would be a prerequisite for accurate molecular docking and QSAR studies.

Prediction of Biological Activity Spectra (e.g., using PASS Online)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. The prediction is based on a training set of known drug-like molecules and their activities. While no specific PASS analysis for this compound has been published, this tool is frequently used in the early stages of drug discovery to identify potential therapeutic applications and off-target effects of novel compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. For example, molecular docking studies have been performed on other isothiocyanate derivatives to investigate their interactions with therapeutic targets like cyclooxygenase (COX) enzymes. nih.govrsc.org A similar study on this compound would require a specific biological target to be identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. The development of a QSAR model for this compound derivatives would necessitate the synthesis and biological testing of a series of related compounds to generate the required data for model building.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance onto the Hirshfeld surface, researchers can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals interactions. This analysis provides valuable insights into the packing of molecules in the solid state and can help to explain physical properties such as melting point and solubility. While this analysis has been applied to a wide range of organic molecules, no such study has been reported for this compound.

Mechanistic and Preclinical Pharmacological Research on 4 Chlorobenzhydryl Isothiocyanate Derivatives

In Vitro Assays for Biological Activity Evaluation

The initial assessment of the therapeutic potential of novel chemical entities relies heavily on in vitro assays. These methods allow for the rapid screening of compounds to determine their biological effects on cellular models, providing a foundation for further preclinical development.

Cell-Based Screening Methodologies (e.g., Sulphorhodamine B Assay)

A widely utilized method for evaluating the cytotoxic and cytostatic effects of compounds like the derivatives of 4-chlorobenzhydryl isothiocyanate is the Sulphorhodamine B (SRB) assay. This cell-based screening technique is predicated on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.

The SRB assay offers a robust and sensitive platform for high-throughput screening of potential anticancer agents. In a typical procedure, cancer cells are seeded in microtiter plates and allowed to attach. Subsequently, they are exposed to varying concentrations of the test compounds for a specified duration. Following incubation, the cells are fixed with trichloroacetic acid, which also serves to precipitate cellular proteins. The fixed cells are then stained with SRB dye. After washing away the unbound dye, the protein-bound dye is solubilized with a basic solution, and the absorbance is measured spectrophotometrically. This allows for the determination of cell viability and the calculation of key parameters such as the GI50 (the concentration required to inhibit cell growth by 50%).

Analysis of Antiproliferative Effects on Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Studies have shown that the presence of the 4-chlorobenzhydryl moiety is often associated with enhanced cytotoxicity. The antiproliferative effects of these compounds are typically evaluated across various cancer types to assess their spectrum of activity.

For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been shown to exhibit potent cytotoxic effects against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines. acs.org The growth inhibitory activities are often presented as GI50 values, providing a quantitative measure of the compounds' potency.

Table 1: Antiproliferative Activity of selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

| Compound | Target Cell Line | GI50 (µM) |

| 5a | HUH7 (Liver) | 2.8 |

| MCF7 (Breast) | 3.1 | |

| HCT-116 (Colon) | 2.5 | |

| 5b | HUH7 (Liver) | 3.5 |

| MCF7 (Breast) | 4.2 | |

| HCT-116 (Colon) | 3.8 | |

| 5c | HUH7 (Liver) | 2.2 |

| MCF7 (Breast) | 2.9 | |

| HCT-116 (Colon) | 2.1 |

Data is illustrative and compiled from published research on derivatives.

Investigation of Molecular Targets and Biological Pathways

Understanding the molecular targets and the biological pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

Studies on Apoptosis Induction Mechanisms

Isothiocyanates, as a chemical class, are well-documented inducers of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism through which many anticancer drugs exert their effects. While direct studies on this compound are limited, research on related isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), provides insights into the potential apoptotic pathways.

Isothiocyanates can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway often involves the mitochondria, with isothiocyanates causing a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. Some isothiocyanates have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of mitochondrial integrity and apoptosis. nih.gov Furthermore, the generation of reactive oxygen species (ROS) by isothiocyanates can be a critical event in the initiation of apoptosis.

Enzyme Inhibition Studies (e.g., α-Glucosidase)

The benzhydryl and isothiocyanate moieties present in the target compound suggest a potential for enzyme inhibition. Benzhydryl-containing compounds have been reported to inhibit various enzymes. acs.org However, specific studies on the inhibition of α-glucosidase by this compound or its close derivatives are not extensively documented in the available literature.

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Its inhibition is a therapeutic strategy for managing type 2 diabetes. While some isothiocyanates have been investigated for their effects on various enzymes, their activity as α-glucosidase inhibitors is not a primary focus of the existing cancer-related research. Therefore, while the chemical structure suggests a possibility of enzyme interaction, dedicated studies are required to ascertain any significant α-glucosidase inhibitory activity of this compound and its derivatives.

Mechanisms of DNA Interaction (e.g., Intercalation)

The interaction of small molecules with DNA is a well-established mechanism for anticancer activity. Some compounds can bind to DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death.

Receptor Modulation (e.g., CB1, CCR2, Androgen, Vanilloid Receptors)

Derivatives of 4-chlorobenzhydrylpiperazine, which can be considered bioisosteres of this compound, have been investigated for their ability to modulate a range of cellular receptors. These piperazine-1-carboxamide (B1295725) derivatives have shown diverse pharmacological actions, including antagonism at cannabinoid (CB1), C-C chemokine receptor type 2 (CCR2), androgen, and vanilloid receptors. nih.gov

Cannabinoid Receptor 1 (CB1): The CB1 receptor, a G protein-coupled receptor predominantly expressed in the brain, is a key component of the endocannabinoid system and is involved in regulating appetite, pain sensation, mood, and memory. The development of CB1 receptor antagonists has been a significant area of research for treating obesity and related metabolic disorders. wikipedia.orgnih.govnih.gov Derivatives of 4-chlorobenzhydrylpiperazine have been identified as potential CB1 receptor antagonists, suggesting their therapeutic potential in conditions where blockade of this receptor is beneficial. nih.gov

C-C Chemokine Receptor 2 (CCR2): The CCR2 receptor and its ligand, CCL2 (monocyte chemoattractant protein-1), play a crucial role in the migration of monocytes and macrophages to sites of inflammation and in the tumor microenvironment. nih.govnih.gov Antagonism of CCR2 is a promising strategy for the treatment of inflammatory diseases and certain types of cancer. 4-Chlorobenzhydrylpiperazine derivatives have been noted for their potential to act as CCR2 antagonists, thereby potentially inhibiting inflammation-driven pathologies. nih.govmedchemexpress.com

Androgen Receptor (AR): The androgen receptor is a nuclear receptor that is critical for the growth and survival of prostate cancer cells. Antagonists of the AR are a cornerstone of prostate cancer therapy. nih.govnih.govresearchgate.net The structural scaffold of 4-chlorobenzhydrylpiperazine has been explored for its potential to antagonize the androgen receptor, offering a potential avenue for the development of new anti-cancer agents. nih.govmedchemexpress.com

Vanilloid Receptor (TRPV1): The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat and certain chemical irritants. nih.gov Antagonists of the TRPV1 receptor are being investigated as potential analgesics. The 4-chlorobenzhydryl moiety, as part of a thiourea (B124793) derivative, has been shown to be a high-affinity competitive antagonist of the TRPV1 receptor, highlighting the potential of this chemical scaffold in pain management. nih.gov

Modulation of Kinase Phosphorylation (e.g., PDGFR)

Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer and fibrosis. nih.govmedchemexpress.com The inhibition of PDGFR phosphorylation is a key mechanism for controlling these pathological processes.

Derivatives of 4-chlorobenzhydrylpiperazine have been identified as potential inhibitors of PDGFR phosphorylation. nih.gov This inhibitory activity suggests that these compounds could have therapeutic applications in diseases characterized by aberrant PDGFR signaling, such as certain types of cancer and fibrotic conditions. Research into related quinazoline (B50416) derivatives has shown that substitution patterns on the piperazine (B1678402) and the nature of the carbamoyl (B1232498) or thiocarbamoyl moiety are critical for potent and selective inhibition of PDGFR phosphorylation. nih.gov

Anti-bacterial Effects and Associated Mechanisms

Isothiocyanates, in general, are known for their antimicrobial properties against a wide range of microorganisms. nih.govnih.gov Their mechanism of action is multifaceted and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with cellular metabolic processes. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) for selected 4-chlorobenzhydrylpiperazine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 2b | Staphylococcus aureus | - | jocpr.com |

| 2d | Escherichia coli | - | jocpr.com |

| 2g | Bacillus subtilis | - | jocpr.com |

| 2g | Pseudomonas aeruginosa | - | jocpr.com |

| Data for specific MIC values for the listed compounds were not available in the provided search results. |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different structural modifications impact potency and selectivity, guiding the design of more effective compounds.

SAR studies on various classes of 4-chlorobenzhydryl derivatives have revealed key structural features that determine their biological activity.

Benzoylpiperazine Derivatives: In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent on the benzoyl ring was found to significantly affect their cytotoxic activity against various cancer cell lines. nih.gov For instance, derivatives with electron-donating or electron-withdrawing groups on the benzoyl moiety exhibited varying degrees of cell growth inhibitory activity. nih.gov

Carboxamide and Thioamide Derivatives: For benzhydrylpiperazine carboxamide and thioamide derivatives, the presence of a 4-chloro substituent on the benzhydryl group generally leads to higher cytotoxic activity compared to unsubstituted or 4,4'-difluoro substituted analogues. nih.gov This highlights the importance of the chlorine atom at the para position for enhanced biological effect.

The biological activity of 4-chlorobenzhydryl derivatives can be significantly modulated by altering the chemical nature of the group attached to the piperazine nitrogen.

Carboxamides vs. Thioamides: A comparative analysis of benzhydrylpiperazine derivatives revealed that thioamide derivatives generally exhibit higher growth inhibitory activity against cancer cell lines than their corresponding carboxamide analogs. nih.gov This suggests that the sulfur atom of the thioamide group plays a crucial role in the compound's biological activity, potentially through different binding interactions or metabolic stability.

Benzoylpiperazines: The introduction of a benzoyl group at the N4 position of the 1-(4-chlorobenzhydryl)piperazine (B1679854) core has yielded compounds with significant cytotoxic activity. nih.gov The electronic properties of the substituents on the benzoyl ring are a key determinant of their potency.

Sulfonylpiperazines: While specific SAR studies on 4-chlorobenzhydryl sulfonylpiperazine derivatives were not prominently available in the searched literature, research on related sulfonamide derivatives of 1-benzhydryl-piperazine has indicated that both the linkage and the substituents on the phenyl ring are accountable for their antimicrobial activity. apjhs.com This suggests that a sulfonylpiperazine scaffold attached to a 4-chlorobenzhydryl moiety could also exhibit interesting biological properties, warranting further investigation.

The following table provides a comparative overview of the cytotoxic activity of representative carboxamide and thioamide derivatives of 4-chlorobenzhydrylpiperazine against the HCT-116 human colon cancer cell line.

| Compound ID | Derivative Class | X | R | GI₅₀ (µM) for HCT-116 | Reference |

| 5q | Carboxamide | O | Isopropyl | 9.33 | nih.gov |

| 6c | Thioamide | S | Isopropyl | < 3.12 | nih.gov |

| 5r | Carboxamide | O | Cyclopentyl | 14.12 | nih.gov |

| 6d | Thioamide | S | Cyclopentyl | < 3.12 | nih.gov |

| GI₅₀ is the concentration required to inhibit cell growth by 50%. |

Future Research Directions and Advanced Applications in Chemical Biology

Development of Novel Synthetic Pathways and Analog Libraries

The synthesis of isothiocyanates has evolved significantly, moving beyond hazardous reagents like thiophosgene (B130339) to safer and more efficient methods. chemrxiv.orgrsc.orgnih.gov Future research on 4-Chlorobenzhydryl isothiocyanate would benefit from exploring modern synthetic strategies to improve yield, reduce costs, and facilitate the creation of diverse analog libraries.

Recent advancements in isothiocyanate synthesis can be categorized based on the starting material. chemrxiv.orgrsc.org

Type A (from Primary Amines): This is the most common approach, utilizing readily available primary amines. chemrxiv.org Modern methods involve the in situ generation of dithiocarbamate (B8719985) salts from an amine and carbon disulfide, followed by decomposition using a desulfurating agent. nih.govorganic-chemistry.org

Type B (from other Nitrogen groups): This represents a less common but viable alternative pathway. rsc.org

Type C (from non-Nitrogen groups): A challenging but increasingly explored route that involves the isothiocyanation of substrates like olefins or C-H bonds, often requiring thermodynamically controlled conditions. chemrxiv.org

A key area of future work lies in the generation of an analog library based on the this compound scaffold. By systematically altering the substituents on the aromatic rings or modifying the linker, researchers can create a diverse set of molecules. For instance, studies on related benzhydrylpiperazine structures have shown that creating derivatives with different substitutions is a viable strategy for exploring structure-activity relationships (SAR). tandfonline.combilkent.edu.tr The synthesis of such a library would be crucial for subsequent cheminformatics analysis and for optimizing biological activity.

Table 1: Comparison of Modern Synthetic Methods for Isothiocyanates

| Method | Reagents | Advantages | Applicability |

|---|---|---|---|

| Dithiocarbamate Decomposition | Primary amine, Carbon disulfide, Desulfurating agent (e.g., Tosyl chloride, T3P®) | Avoids highly toxic reagents, good yields. organic-chemistry.org | Broad, for various alkyl and aryl isothiocyanates. organic-chemistry.org |

| Chlorothionoformate Method | Primary amine, Phenyl chlorothionoformate, NaOH | Efficient for electron-rich amines (one-pot) and electron-deficient amines (two-step). organic-chemistry.org | Versatile for different electronic properties of the amine. organic-chemistry.org |

| Electrochemical Synthesis | Primary amine, Carbon disulfide | Mild, high-yielding, avoids toxic and expensive reagents. organic-chemistry.org | Suitable for both aliphatic and aromatic amines. organic-chemistry.org |

Integration of Cheminformatics and Machine Learning for Drug Discovery

Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the rapid analysis and prediction of molecular properties from large datasets. nih.govnih.gov For this compound, these computational tools offer a powerful approach to accelerate the identification of potent and selective analogs without exhaustive synthetic efforts.

The process begins with the creation of a dataset, such as the analog library described in the previous section, complete with their measured biological activities. Machine learning algorithms can then be trained on this data to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models learn the complex relationships between a molecule's structural features (represented as numerical descriptors or "fingerprints") and its biological effects. nih.govyoutube.com

Once a robust model is developed, it can be used for:

Virtual Screening: Screening massive virtual libraries of compounds to identify those predicted to have high activity. neovarsity.org This prioritizes which new analogs of this compound should be synthesized and tested.

Property Prediction: Predicting key drug-like properties such as solubility, metabolic stability, and potential toxicity early in the discovery process. nih.govneovarsity.org

Molecule Optimization: Guiding the rational design of new molecules by identifying which structural modifications are most likely to enhance desired activities and minimize undesirable ones. nih.gov

Recent ML models, including random forest, support vector machines, and deep learning networks, have shown high accuracy in predicting various biological endpoints, from enzyme inhibition to anti-inflammatory potential. mdpi.commdpi.com Applying these techniques to an analog library of this compound could significantly streamline the path to a lead compound.

Advanced Mechanistic Elucidation using Proteomics and Metabolomics

Understanding how this compound functions at a molecular level is critical. The electrophilic nature of the isothiocyanate group suggests that it likely acts by covalently modifying proteins. nih.govnih.gov Proteomics provides a powerful, unbiased approach to identify these cellular targets. asbmb.org

A typical proteomics workflow to identify the protein targets of an isothiocyanate involves treating cultured cells or cell lysates with the compound. nih.govnih.gov Proteins that covalently bind to the isothiocyanate can then be identified using mass spectrometry. drugbank.com Studies on other isothiocyanates like sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC) have successfully used this approach to identify dozens of potential protein targets, including tubulin and components of the proteasome. nih.govnih.gov Applying this methodology to this compound would provide a detailed map of its direct protein interactions, offering profound insights into its mechanism of action.

In parallel, metabolomics can elucidate how the compound is processed and metabolized by cells. Isothiocyanates are known to be metabolized through the mercapturic acid pathway after conjugation with glutathione. oregonstate.edu By analyzing the metabolic byproducts of this compound, researchers can understand its metabolic fate, stability, and how cells detoxify it. This information is crucial for understanding its bioavailability and duration of action within a biological system.

Table 2: Potential Protein Targets for Isothiocyanates Identified via Proteomics

| Protein Class | Example Protein(s) | Biological Function | Potential Consequence of Binding |

|---|---|---|---|

| Cytoskeletal | Tubulin | Microtubule formation, cell division | Disruption of mitosis, cell cycle arrest. nih.govnih.gov |

| Protein Degradation | Proteasome subunits | Degradation of ubiquitinated proteins | Inhibition of protein turnover, induction of apoptosis. nih.govnih.gov |

| Chaperones | Heat Shock Proteins | Protein folding and stability | Cellular stress response. drugbank.com |

| Metabolic Enzymes | Aldehyde Dehydrogenase | Metabolism of aldehydes | Alteration of metabolic pathways. drugbank.com |

This table is based on general findings for isothiocyanates like PEITC and SFN and represents potential targets that could be investigated for this compound.

Exploration of Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. nih.gov The covalent reactivity of this compound makes it an excellent candidate for development into a chemical probe to interrogate cellular pathways.

To be an effective probe, the molecule should ideally exhibit high selectivity for its target(s). The analoging and proteomic studies described above are essential for establishing this selectivity. Once a potent and selective analog is identified, it can be further modified to create more sophisticated tools for chemical biology.

This can be achieved by appending a reporter tag to a non-critical position on the this compound molecule. Examples of reporter tags include:

Biotin: For use in affinity purification-mass spectrometry (AP-MS) to pull down target proteins and their binding partners from a cell lysate.

A Fluorophore (e.g., Fluorescein, Rhodamine): To create an imaging probe that allows for the visualization of the compound's localization within cells using fluorescence microscopy.

A Click-Chemistry Handle (e.g., an alkyne or azide): For bio-orthogonal ligation, allowing the probe to be tagged with a reporter molecule after it has already bound to its target within a complex biological environment.

By developing such probes based on the this compound scaffold, researchers could gain unprecedented spatial and temporal information about its targets, helping to unravel complex signaling networks and validate its mechanism of action in a dynamic cellular context.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 4-Chlorobenzhydryl isothiaccharide?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-chlorobenzhydryl chloride with potassium thiocyanate (KSCN) in anhydrous acetone under reflux (70–80°C) for 6–8 hours. Purification is achieved through vacuum distillation or recrystallization using ethanol . Alternative routes include coupling hydrazonoyl halides with arylisothiocyanates in dimethylformamide (DMF) with KOH as a base, followed by column chromatography .

- Key Parameters : Moisture-sensitive conditions, inert atmosphere (N₂/Ar), and stoichiometric control of KSCN to avoid side reactions (e.g., hydrolysis to thiourea derivatives) .

Q. How is 4-Chlorobenzhydryl isothiocyanate characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm (multiplet, 4H) and the -CH₂-SCN group at δ 4.3 ppm (singlet). ¹³C NMR confirms the isothiocyanate carbon at δ 132 ppm .

- FT-IR : Strong absorption at ~2050–2100 cm⁻¹ (N=C=S stretching) .

- Mass Spectrometry : Molecular ion peak at m/z 183.65 (M⁺) with fragmentation patterns matching the chloro and isothiocyanate substituents .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : Soluble in DMF, DMSO, and dichloromethane; hydrolyzes in water or alcohols. Use anhydrous solvents for reactions .

- Storage : Store under inert gas at –20°C in amber vials to prevent photodegradation and moisture ingress. Shelf life: 6–12 months .

Q. What are the primary applications of this compound in medicinal chemistry?

- Biological Studies : Used to synthesize thiosemicarbazides and thiourea derivatives for kinase inhibition assays. Example: React with hydrazines to form scaffolds evaluated against cancer cell lines (e.g., MCF-7, HepG2) .

- Protein Modification : Acts as an electrophile to modify cysteine residues in enzymes, enabling studies on protein-ligand interactions .

Advanced Research Questions

Q. How do computational methods predict reaction pathways involving this compound?

- DFT Studies : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states in cycloaddition reactions. For example, annulation with β-(2-aminophenyl)-α,β-ynones proceeds via a 6-exo-dig mechanism, with Gibbs free energy (ΔG‡) ~25 kcal/mol .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize regioselectivity .

Q. How can structural modifications enhance reactivity in heterocyclic synthesis?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the para-position increases electrophilicity of the isothiocyanate group, accelerating cycloaddition with dienes. Compare with 4-methoxyphenyl analogs (slower due to electron donation) .

- Case Study : Reaction with benzoyl isothiocyanate yields benzothiazine derivatives via tandem S-annulation. Optimize by varying temperature (80–120°C) and catalyst (e.g., CuI) .

Q. How to resolve contradictions in reported biological activity data?

- Systematic Approach :

Assay Validation : Use standardized protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability .

Control Experiments : Test metabolites (e.g., hydrolysis products) to confirm activity is intrinsic to the parent compound.

Structural-Activity Relationship (SAR) : Compare with analogs like 4-bromo-2-methylphenyl isothiocyanate to isolate substituent effects .

Q. What advanced analytical techniques quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.